molecular formula C19H16N4O2 B2781526 N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-32-2

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2781526
CAS No.: 1105209-32-2
M. Wt: 332.363
InChI Key: NOBCQVQRANQMCX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide and its derivatives are primarily involved in various synthesis and chemical reactivity studies. For example, a study by Cui et al. (2018) details a three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, leading to the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process demonstrates functional group tolerance and efficiency in synthesis.

Application in Organic Synthesis

The compound and its related structures find extensive application in organic synthesis. For instance, Lee et al. (2015) synthesized new imidazolium salts by reacting 1-benzyl-1H-imidazole or 1-benzyl-2-methyl-1H-imidazole and their derivatives with 2-chloro-N-(pyridin-2-ylmethyl)acetamide. These imidazolium salts were then used as ligand precursors for palladium(II) complexes, demonstrating the adaptability of these compounds in creating complex organic structures.

Development of Novel Organic Compounds

Another aspect of research involves the development of novel organic compounds using this chemical structure as a starting point. For example, El’chaninov et al. (2014) reported the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine through specific reactions, leading to various isomeric structures. Such research expands the repertoire of organic compounds available for further chemical and pharmaceutical applications.

Potential in Drug Synthesis

The structural complexity and versatility of this compound make it a candidate for the synthesis of potential drug molecules. For instance, Ismail et al. (2004) investigated dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal activities. Such studies indicate the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents.

Advanced Material Synthesis

Beyond pharmaceutical applications, these compounds are also explored in the synthesis of advanced materials. For example, Pan et al. (2010) discussed the synthesis of fully substituted furans using a three-component reaction involving imidazo[1,5-a]pyridin-3-ylidenes. Such materials have potential applications in various industrial and technological fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCQVQRANQMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.